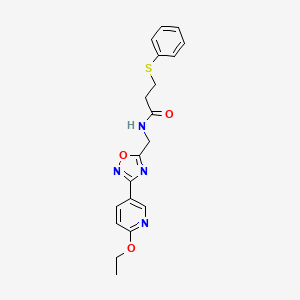

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-2-25-17-9-8-14(12-21-17)19-22-18(26-23-19)13-20-16(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTGRSZNYLINCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a multifaceted structure comprising various functional groups that contribute to its biological properties:

- Pyridine Ring : Enhances interaction with biological targets.

- Oxadiazole Moiety : Known for antimicrobial and anticancer properties.

- Phenylthio Group : Potentially increases lipophilicity, aiding in membrane penetration.

Biological Activities

The biological activities of this compound have been investigated across several studies. The following table summarizes the key activities and findings:

The mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

- Kinase Inhibition : The compound may inhibit kinase activity, disrupting signaling pathways crucial for cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer effects.

- Targeting Specific Receptors : Interaction with specific receptors may mediate its anti-inflammatory and antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

-

Antimicrobial Activity Study :

- A study demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

-

Cancer Cell Proliferation Inhibition :

- Research indicated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis .

-

Anti-inflammatory Effects :

- In vitro studies revealed that the compound decreased levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, DMF, 80°C | 75–85 | 90 | |

| 2 | Cl₃CCN, Et₃N, RT | 60–70 | 85 | |

| 3 | 3-(Phenylthio)propanamide, K₂CO₃, DMF | 50–60 | 95 |

Q. Table 2. Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.